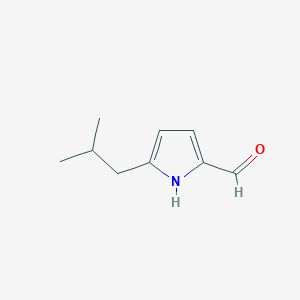
5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative, and its synthesis method involves several steps. In
Aplicaciones Científicas De Investigación
Carbohydrates to Pyrrole Derivatives
A practical conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) is achieved through a reaction with primary amines and oxalic acid. This conversion leads to pyrrole-fused poly-heterocyclic compounds, which have potential uses in drugs, food flavors, and functional materials. These pyrrole-2-carbaldehydes can be transformed into pyrrole alkaloid natural products (Adhikary et al., 2015).
Synthesis of Group 14 Metallated Pyrrole-2-carbaldehydes
New group 14 5-metallated pyrrole-2-carbaldehydes have been synthesized. These compounds are derived from pyrrole-2-carbaldehydes and show potential in various chemical applications (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Development of Lithiated 1-Azafulvene Derivatives
Lithiated 1-azafulvene derivatives were generated and used to produce 5-mono- or 4,5-disubstituted pyrrole-2-carbaldehydes. These derivatives demonstrate important steps in the synthesis of specialized pyrrole compounds (Bray, Hess, Muchowski, & Scheller, 1988).
Thiylated Pyrrole Derivatives
1-Vinylpyrrole-2-carbaldehydes have been thiylated to form new families of pyrrole building blocks. These derivatives hold significance in developing new pyrrole-based compounds with potential applications in various fields (Vasil’tsov et al., 2007).
Synthesis of Pyrrole-3-carbaldehydes
An efficient and mild tandem catalytic process was reported for synthesizing functionalized pyrrole-3-carbaldehydes. These compounds, obtained via a one-pot reaction, are significant in the synthesis of multifunctionalized pyrrole derivatives (Wu, Ambre, Lee, & Shie, 2022).
Unnatural Base Pair Development
Pyrrole-2-carbaldehyde has been used to develop an unnatural hydrophobic base pair with significant implications in the expansion of the genetic alphabet and DNA research (Mitsui et al., 2003).
Spectroscopic Studies
Studies on the conformational aspects of C-substituted pyrrolecarbaldehydes have been conducted, providing insights into their chemical properties and potential applications in various fields (Farnier & Drakenberg, 1975).
Oxidative Annulation Synthesis
An efficient synthesis method for pyrrole-2-carbaldehyde derivatives has been developed, featuring oxidative annulation and Csp3-H to C═O oxidation. This method holds significance in the scalable production of these compounds (Xia Wu et al., 2018).
Propiedades
IUPAC Name |
5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)5-8-3-4-9(6-11)10-8/h3-4,6-7,10H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMZLHXTOPBJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

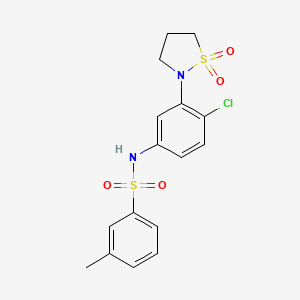
![6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2454690.png)

![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)
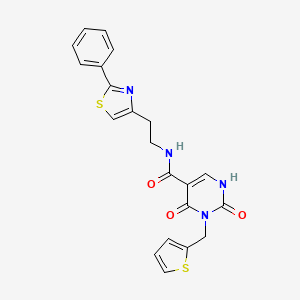

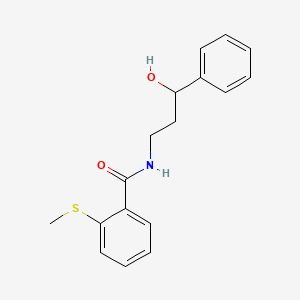
![2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2454702.png)
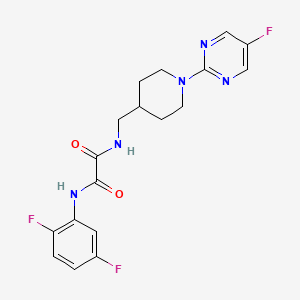
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454705.png)

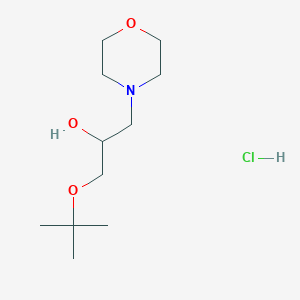

![8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2454712.png)